7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline
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Overview
Description
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrroloquinoxaline core. It has a molecular formula of C11H6BrClN2 and a molecular weight of 281.54 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which is induced by irradiation with visible light in the presence of carboxylic acid derivatives . The reaction proceeds according to a radical mechanism with an iridium catalyst and PhI(OAc)2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as kinase inhibitors.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, such as protein kinase CK2 and 5-HT3 receptors . The binding of the compound to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an intermediate in the synthesis of the drug Erdafitinib.
Piperazinyl-pyrrolo[1,2-A]quinoxaline Derivatives: These compounds are studied for their antifungal and anticancer activities.
Uniqueness
7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H6BrClN2 |
---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
7-bromo-4-chloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6BrClN2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H |
InChI Key |
IYHNSUBZRXYRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Br)N=C(C2=C1)Cl |
Origin of Product |
United States |
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